8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound 8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative with substitutions at positions 7 and 8 of the core structure. Key features include:
- N1 and N3 methyl groups: Common in xanthine derivatives like theophylline, which are associated with phosphodiesterase (PDE) inhibition .
- 7-position substituent: A 3-methylbutyl (isopentyl) group, which may enhance lipophilicity and metabolic stability compared to shorter alkyl chains.
- 8-position substituent: A 4-benzylpiperazinylmethyl moiety, introducing a bulky aromatic group that could modulate receptor binding or pharmacokinetics.
Properties
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O2/c1-18(2)10-11-30-20(25-22-21(30)23(31)27(4)24(32)26(22)3)17-29-14-12-28(13-15-29)16-19-8-6-5-7-9-19/h5-9,18H,10-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRGHJDVKISZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with a benzylpiperazine intermediate. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 8
The 8-position modifications significantly influence biological activity. Key analogs include:
a) Piperazine Derivatives with Aromatic Substitutions
- 8-[(4-Phenylpiperazin-1-yl)methyl]-7-(4-methylbenzyl)-1,3-dimethylpurine-2,6-dione (): Molecular Weight: 444.53 g/mol. No direct activity data, but similar compounds target PDEs or cannabinoid receptors .
8-[(4-Ethylpiperazin-1-yl)methyl]-7-(3-phenylpropyl)-1,3-dimethylpurine-2,6-dione ():
- The ethyl group reduces steric bulk compared to benzyl, possibly improving solubility but reducing receptor affinity.
b) Morpholine and Acetylated Piperazine Derivatives
8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-morpholinylethyl)-1,3-dimethylpurine-2,6-dione ():
- The morpholine group introduces a polar oxygen atom, enhancing hydrophilicity. This modification is common in CNS-targeting drugs to improve blood-brain barrier penetration.
1,3-Dimethyl-7-(2-(piperazin-1-yl)acetyl)purine-2,6-dione derivatives ():
Substituent Variations at Position 7
The 7-position substituent impacts metabolic stability and steric effects:
Structural and Pharmacokinetic Considerations
Molecular Weight and Lipophilicity
Metabolic Stability
- 3-Methylbutyl vs. Smaller Alkyl Chains : The branched 3-methylbutyl group at position 7 may resist cytochrome P450-mediated oxidation better than linear chains (e.g., ethyl or propyl) .
- Benzylpiperazine vs. Methylpiperazine : Benzyl groups are prone to oxidative metabolism via CYP3A4, whereas methylpiperazines () are more metabolically stable.
Biological Activity
The compound 8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex tetrahydropurine derivative known for its diverse biological activities. Its structure incorporates a purine core and various substituents that contribute to its pharmacological potential. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 472.593 g/mol. The presence of the benzylpiperazine moiety and alkyl substituents enhances its interaction with biological targets.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 472.593 g/mol |
| Key Functional Groups | Benzylpiperazine, alkyl substituents |
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and various receptors. Notably, it may influence:
- Dopamine Receptors : Potential modulation of dopaminergic pathways.
- Serotonin Receptors : Interaction with serotonin systems may affect mood and anxiety.
- Enzymatic Activity : Inhibition or activation of specific enzymes involved in metabolic pathways.
Biological Activities
Research indicates that compounds structurally similar to This compound exhibit a range of biological activities:
- Neuropharmacological Effects : Potential antidepressant and anxiolytic properties due to interaction with serotonin and dopamine receptors.
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms.
- Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Alkylation Reaction : Reacting a purine derivative with a benzylpiperazine intermediate in the presence of an organic solvent like dimethylformamide (DMF).
- Purification Techniques : Utilization of chromatography to achieve high purity.
Case Studies and Research Findings
Recent studies have focused on the pharmacological effects of this compound:
- Study on Neurotransmitter Modulation : A study demonstrated that derivatives similar to this compound significantly influenced serotonin receptor activity in vitro, suggesting potential applications in treating mood disorders .
- Antitumor Evaluation : Another research highlighted the antitumor properties of related compounds in various cancer cell lines, indicating a mechanism involving apoptosis induction .
Comparative Analysis with Related Compounds
A comparison table showcasing similar compounds and their biological activities is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-benzyl-1-(2-cyclohexylethyl)-8-(1,4-diazepan-1-yl)-3-methylpurine-2,6-dione | Benzyl and diazepan moieties | Antitumor |
| 8-(1,4-diazepan-1-yl)-3-methylpurine-2,6-dione | Diazepan substitution | Neurotransmitter modulation |
| 7-benzyl-8-(3-benzylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione | Additional benzyl substitution | Dipeptidyl peptidase IV inhibition |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : Synthesis requires careful optimization of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) to minimize side reactions. Statistical Design of Experiments (DoE) can identify critical factors influencing yield and purity. For example, fractional factorial designs reduce the number of experiments while accounting for interactions between variables like benzylpiperazine substitution kinetics and purine ring stability .
- Relevant Data : Evidence from synthetic protocols for analogous purine derivatives highlights the use of reflux conditions (110–130°C) with aprotic solvents (e.g., DMF) to stabilize intermediates .
Q. How can structural characterization be systematically validated for this compound?
- Methodological Answer : Combine spectroscopic techniques (e.g., H/C NMR, IR) and mass spectrometry (HRMS) to confirm molecular structure. For example, C NMR peaks between 150–160 ppm typically confirm carbonyl groups in purine-dione scaffolds, while HRMS validates molecular formula accuracy .
- Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the benzylpiperazine and alkyl side-chain regions .
Advanced Research Questions
Q. What experimental design strategies resolve contradictions in bioactivity or physicochemical data for this compound?
- Methodological Answer : Apply comparative analysis frameworks to isolate variables. For instance, discrepancies in solubility or receptor binding affinity may arise from conformational flexibility in the 3-methylbutyl side chain. Use molecular dynamics simulations to model steric effects and validate findings with isothermal titration calorimetry (ITC) .
- Case Study : Evidence from contested methodologies in chemical biology suggests iterative feedback between computational predictions (e.g., DFT calculations) and experimental validation (e.g., crystallography) reduces ambiguity in structure-activity relationships .
Q. How can AI-driven process optimization improve reaction scalability for derivatives of this compound?
- Methodological Answer : Integrate AI tools (e.g., COMSOL Multiphysics) with real-time process control systems to optimize parameters like mixing efficiency and catalyst loading. For example, reinforcement learning algorithms can predict optimal reaction pathways for purine ring functionalization while minimizing byproducts .
- Data Insight : AI models trained on analogous heterocyclic systems show a 30–40% reduction in optimization time for multi-step syntheses .
Q. What hybrid computational-experimental approaches validate the compound’s mechanism of action in biological systems?
- Methodological Answer : Combine quantum mechanical/molecular mechanical (QM/MM) simulations with enzyme inhibition assays. For purine-diones targeting kinases, QM/MM identifies key transition states in ATP-binding pockets, while fluorescence polarization assays quantify competitive binding kinetics .
- Example : ICReDD’s reaction path search methods use quantum chemical calculations to prioritize experimental conditions for studying benzylpiperazine interactions with biological targets .
Methodological Contradictions and Solutions
Q. How to address discrepancies in reported solubility or stability profiles of this compound?
- Resolution Strategy : Conduct robustness testing using Plackett-Burman designs to evaluate pH, temperature, and solvent effects. For instance, solubility variations in aqueous buffers may stem from protonation states of the piperazine nitrogen, which can be mapped via pH-dependent UV-Vis spectroscopy .
Q. What statistical frameworks are suitable for optimizing multi-step synthetic routes?
- Resolution Strategy : Use response surface methodology (RSM) to model non-linear relationships between variables (e.g., reaction time vs. intermediate purity). Central composite designs are ideal for identifying global maxima in yield while accounting for interactions between alkylation and cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
